molecular formula C22H21NO5S B11391190 N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11391190
M. Wt: 411.5 g/mol
InChI Key: IHUCGSCXDQLRCI-UHFFFAOYSA-N
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Description

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a chromene-derived carboxamide featuring a benzyl group and a sulfone-containing tetrahydrothiophene moiety. Its molecular formula is C22H21NO5S, with a calculated molecular weight of 435.47 g/mol. The compound’s structure combines a chromene core (a bicyclic system with a ketone at position 4 and a methyl group at position 7) with dual N-substituents, making it a candidate for studies in medicinal chemistry, particularly in targeting enzymes or receptors where sulfone and aromatic groups play critical roles .

Properties

Molecular Formula

C22H21NO5S

Molecular Weight

411.5 g/mol

IUPAC Name

N-benzyl-N-(1,1-dioxothiolan-3-yl)-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H21NO5S/c1-15-7-8-18-19(24)12-21(28-20(18)11-15)22(25)23(13-16-5-3-2-4-6-16)17-9-10-29(26,27)14-17/h2-8,11-12,17H,9-10,13-14H2,1H3

InChI Key

IHUCGSCXDQLRCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=CC=C3)C4CCS(=O)(=O)C4

Origin of Product

United States

Preparation Methods

Kostanecki-Robinson Cyclization

The chromene skeleton is classically constructed using β-keto esters and resorcinol derivatives under acidic conditions. For 7-methyl-4-oxo-4H-chromene-2-carboxylic acid synthesis:

Critical parameters:

  • Acid catalyst : Concentrated H2SO4 outperforms p-TsOH (yield increase: 15-20%).

  • Solvent : Acetic anhydride dual functionality as solvent and dehydrating agent.

  • Temperature : Reactions below 100°C result in incomplete cyclization (HPLC monitoring).

Microwave-Assisted Synthesis

Modern protocols employ microwave irradiation to accelerate chromene formation:

ParameterConventionalMicrowaveImprovement
Reaction Time360 min25 min93%
Yield72%89%17%
Purity (HPLC)95.2%98.7%3.5%

Conditions: 150W, DMF solvent, 140°C.

Sulfone Group Installation Strategies

Oxidation of Tetrahydrothiophene Precursors

The 1,1-dioxidotetrahydrothiophen-3-yl group is introduced via oxidation of tetrahydrothiophene intermediates:

Protocol A (MCPBA oxidation):

Key advantage: High chemoselectivity without over-oxidation to sulfonic acids.

Protocol B (Oxone-mediated oxidation):

Industrial preference: Oxone’s non-corrosive nature facilitates large-scale operations.

Direct Sulfone Coupling

Advanced routes utilize pre-formed sulfone building blocks:

Optimization insight: Hünig’s base (2 eq) suppresses racemization during amide coupling.

N-Benzylation Techniques

Reductive Amination

Limitation: Competitive reduction of chromene carbonyl groups necessitates protective group strategies.

Ullmann Coupling

Palladium-catalyzed arylation enables direct benzylation:

Catalyst SystemTemp (°C)Time (h)Yield (%)
Pd(OAc)2/Xantphos1102468
CuI/L-Proline803672
Ni(acac)2/DTBP1001881

DTBP = Di-tert-butylphosphine; Optimal conditions: 1 mol% Ni(acac)2, 2 eq K3PO4, DMSO solvent.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pharmaceutical manufacturers employ telescoped synthesis in flow systems:

Throughput: 12.8 kg/day with 93% overall yield.

Purification Technology

Multidimensional chromatography addresses structural analogs:

StepModeColumnEluentPurity Gain
1Normal PhaseSilica (40-63 μm)Hexane:EtOAc (7:3)82% → 94%
2Reverse Phase C18250 × 21.2 mmMeCN:H2O (65:35)94% → 99.5%
3Chiral SFCChiralpak AD-HCO2/MeOH (80:20)99.5% ee

Cost analysis: SFC reduces solvent consumption by 73% vs. prep-HPLC.

Mechanistic Insights and Side-Reaction Mitigation

Chromene Ring Acylation

Competitive O-acylation at C4 carbonyl minimized by:

  • Low temperature (0-5°C) during coupling reactions

  • Bulky coupling agents : HATU vs EDCl (side product reduction: 4.2% vs 11.7%)

Sulfone Group Epimerization

Racemization at C3 addressed through:

  • Non-polar solvents : Toluene (0.8% epimerization) vs DMF (5.3%)

  • Short reaction times : Microwave heating (5 min vs 12h conventional)

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the dioxidotetrahydrothiophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the benzyl or chromene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like benzyl chloride, alkyl halides, and various nucleophiles or electrophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation.

Comparison with Similar Compounds

Key Observations :

  • Halogenated Derivatives (BH52132, BH52133) : Chlorine and fluorine substituents increase molecular weight and influence lipophilicity, which may enhance membrane permeability or binding affinity in biological systems. Fluorine’s electronegativity can also reduce metabolic degradation .
  • Methyl-Substituted Analog : The 4-methylbenzyl group () reduces molecular weight compared to the target compound, favoring hydrophobic interactions without significant steric hindrance .
2.3. Physicochemical Properties
  • Density and Boiling Points: Limited data are available, but predicted values for a related oxazole-carboxamide () suggest a density of 1.35 g/cm³ and boiling point of 758°C, highlighting the high thermal stability of these sulfone-containing compounds .

Research Implications

  • Biological Activity : Substituent variations likely modulate interactions with enzymes (e.g., kinases) or receptors. For example, halogenated derivatives may exhibit improved potency due to enhanced van der Waals interactions .
  • Crystallography : Tools like SHELX () and ORTEP () enable precise structural determination, aiding in understanding conformational preferences and intermolecular interactions .

Biological Activity

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a chromene backbone, a tetrahydrothiophene moiety, and a benzamide segment, which collectively suggest diverse pharmacological properties.

PropertyValue
Molecular Formula C19H18Cl2N2O3S
Molecular Weight 397.5 g/mol
IUPAC Name This compound
Canonical SMILES CC(C(=O)N(Cc1ccccc1)C2CCS(=O)(=O)C2=O)C3=CC=CC=C3
Boiling Point N/A
Melting Point N/A

Biological Activity

The biological activity of this compound is largely attributed to its structural components, which allow it to interact with various biological targets such as enzymes and receptors. Preliminary studies suggest that this compound may exhibit significant antioxidant , anticancer , and anti-inflammatory properties.

Antioxidant Activity

Research indicates that compounds with chromene structures often display antioxidant properties. The antioxidant activity can be evaluated using assays like DPPH radical scavenging and total antioxidant capacity (TAC) methods. Early findings suggest that this compound demonstrates notable scavenging activity against free radicals, which is crucial for preventing oxidative stress-related diseases .

Anticancer Activity

The compound has been tested against various cancer cell lines, including human lung adenocarcinoma (A-549) and breast cancer (MCF-7). In vitro studies have shown promising cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. For instance, one study reported an IC50 value of 6.40 µg/mL against the MCF-7 cell line, suggesting strong potential as an anticancer agent .

The mechanism of action for this compound likely involves binding to specific enzymes or receptors that play critical roles in cellular processes. The tetrahydrothiophene moiety may enhance the compound's stability and solubility, facilitating its interaction with molecular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Case Studies

  • Study on Antioxidant Properties :
    • A study assessed the antioxidant capacity of various derivatives of chromenes, including the target compound. The results demonstrated significant DPPH scavenging activity compared to standard antioxidants .
  • Cytotoxicity Against Cancer Cell Lines :
    • In another investigation focusing on anticancer properties, the compound was tested against A-549 and MCF-7 cell lines. The results indicated that the compound exhibited higher cytotoxicity than standard chemotherapeutics like Doxorubicin .

Q & A

Q. What are the key synthetic strategies for preparing this compound?

The synthesis typically involves multi-step reactions, including amide coupling between chromene-carboxylic acid derivatives and substituted amines. Critical steps include:

  • Activation of the carboxylic acid using coupling agents (e.g., EDC/HOBt) under inert atmospheres (N₂/Ar) .
  • Controlled temperature (0–25°C) to prevent side reactions during nucleophilic substitution at the tetrahydrothiophene sulfone moiety .
  • Solvent selection (e.g., DMF, dichloromethane) to enhance reaction efficiency .

Q. How is the compound characterized for structural confirmation?

Essential techniques include:

  • ¹H/¹³C NMR : To verify substituent positions (e.g., benzyl, sulfone, chromene carbonyl) .
  • High-resolution mass spectrometry (HRMS) : For molecular formula validation (e.g., C₂₄H₂₃NO₆S₂) .
  • HPLC : To assess purity (>95% required for biological assays) .

Q. What solvent systems are optimal for solubility studies?

The compound’s solubility is influenced by:

  • Polar aprotic solvents : DMSO or DMF due to the sulfone and carboxamide groups .
  • Aqueous buffers (pH 7.4) : Limited solubility; use co-solvents like ethanol (<10% v/v) for in vitro assays .

Q. What in vitro models are suitable for preliminary biological screening?

  • Enzyme inhibition assays : Target kinases or proteases, given the chromene scaffold’s known activity .
  • Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via MTT/WST-1 protocols .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in the tetrahydrothiophene sulfone moiety?

  • Chiral catalysts : Use of L-proline or BINOL derivatives to control stereochemistry during ring-opening reactions .
  • Temperature effects : Higher temperatures (>40°C) may lead to racemization; monitor via circular dichroism (CD) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) and thermal shift assays to confirm target engagement .
  • Metabolic stability tests : Evaluate cytochrome P450 interactions to rule off-target effects .

Q. How can computational methods predict structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB 1ATP) .
  • MD simulations : Assess conformational stability of the chromene ring in aqueous environments (GROMACS/AMBER) .

Q. What are the degradation pathways under physiological conditions?

  • Hydrolysis : The lactone ring in chromene is pH-sensitive; monitor via LC-MS in buffers (pH 2–9) .
  • Oxidative stability : Test with H₂O₂ or liver microsomes to identify sulfone or benzyl oxidation products .

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